
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as 'CCPA' and is a member of the phenylalkylamine class of compounds.
Applications De Recherche Scientifique
Comparative Studies on Cytotoxicity : In a study by Monte et al. (1986), the cytotoxicity mechanisms of 1-methyl-4-phenylpyridine (MPP+), a structurally similar compound to paraquat, were compared using rat hepatocytes. This research highlights the importance of understanding the cytotoxic effects of such compounds and their interactions with cellular components Monte, D. D., Sandy, M. S., Ekström, G., & Smith, M. T..
Structural Analysis : Childs et al. (1989) conducted a study on the crystal structures of certain imine and iminium salts, providing insights into the geometrical and bond characteristics of these compounds. This research is vital for understanding the molecular configuration and potential applications in various fields Childs, R. F., Shaw, G., & Lock, C..
Luminescent Properties of Platinum Complexes : A study by Lai et al. (1999) explored the luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes, which include derivatives related to the subject compound. These findings are significant for applications in photophysics and material science Lai, S., Chan, M. C., Cheung, T. C., Peng, S., & Che, C..
Synthesis of Novel Compounds : Hicks et al. (1984) reported on the synthesis of various derivatives, emphasizing the development of efficient synthetic pathways for novel compounds. This research is crucial for the advancement of organic chemistry and pharmaceutical development Hicks, J., Huang, C. C., Goel, O. P., & Butler, D..
Agrochemical Formulation Impurities : A study by Masunaga et al. (2001) investigated the impurities in Japanese agrochemical formulations, providing valuable insights into environmental safety and regulation Masunaga, S., Takasuga, T., & Nakanishi, J..
Postmortem Identification and Quantitation : Curtis et al. (2003) developed a method for the postmortem identification and quantitation of a structurally similar compound, showcasing the importance of analytical techniques in forensic science Curtis, B., Kemp, P., Harty, L., Choi, C., & Christensen, D..
Mécanisme D'action
Target of Action
The compound 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of this compound are therefore the auxin receptors in plants .
Mode of Action
Upon binding to the auxin receptors, this compound induces rapid, uncontrolled growth in broad-leaf plants . This is often referred to as “growing to death” as it disrupts the normal growth and physiological processes of the plant .
Biochemical Pathways
The action of this compound affects the auxin signaling pathway, which is crucial for plant growth and development . The uncontrolled growth induced by this compound can lead to nutrient deficiency and eventually plant death .
Pharmacokinetics
Similar compounds are known to be absorbed by plants and distributed throughout the plant tissues . Metabolism and excretion of these compounds can vary depending on the specific plant species .
Result of Action
The result of the action of this compound is the death of broad-leaf plants . By inducing uncontrolled growth, the compound disrupts normal plant physiology leading to nutrient deficiency and death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, and rainfall can affect the absorption and distribution of the compound in plants . Additionally, these factors can also influence the compound’s degradation in the environment .
Propriétés
IUPAC Name |
1-[4-chloro-2-(4-chlorophenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-17-9-10-2-3-12(16)8-14(10)18-13-6-4-11(15)5-7-13/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNFPLJNWIWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

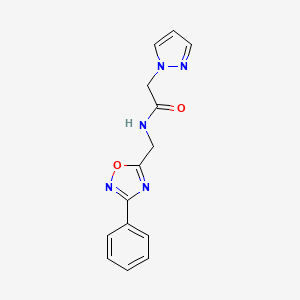
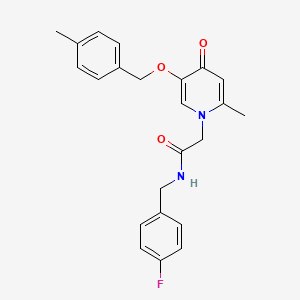
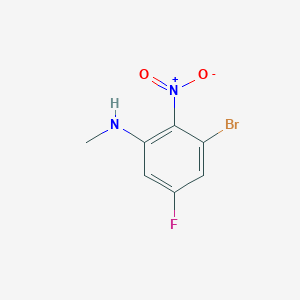
![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)
![methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)
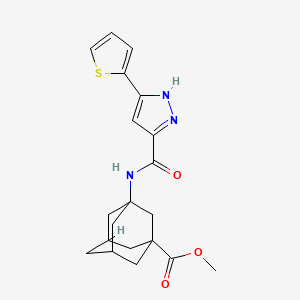
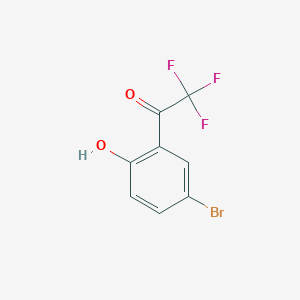
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2987882.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)
![methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2987887.png)